2-Chloro-N-(cyclohexylmethyl)aniline physical and chemical properties data
2-Chloro-N-(cyclohexylmethyl)aniline physical and chemical properties data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(cyclohexylmethyl)aniline is a substituted aniline derivative with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. Its structure, featuring a chlorinated aromatic ring and a cyclohexylmethyl group attached to the nitrogen atom, imparts a unique combination of lipophilicity and chemical reactivity. Understanding the physicochemical properties, synthesis, and reactivity of this compound is crucial for its effective utilization in research and development. This guide provides a comprehensive overview of the available data and predicted characteristics of 2-Chloro-N-(cyclohexylmethyl)aniline, offering insights for its application in medicinal chemistry and materials science.
Molecular and Physicochemical Properties
While specific experimental data for 2-Chloro-N-(cyclohexylmethyl)aniline is limited in publicly available literature, its properties can be estimated based on its constituent functional groups and data from closely related compounds, such as 2-chloroaniline.
| Property | Value/Information | Source/Basis |
| IUPAC Name | 2-Chloro-N-(cyclohexylmethyl)aniline | |
| CAS Number | 130708-67-7 | [1] |
| Molecular Formula | C₁₃H₁₈ClN | [2] |
| Molecular Weight | 223.74 g/mol | [2] |
| Appearance | Likely a liquid or low-melting solid | Inferred from related anilines |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, benzene) and poorly soluble in water. |
Structural Diagram
Caption: Proposed workflow for the synthesis of 2-Chloro-N-(cyclohexylmethyl)aniline via reductive amination.
Experimental Protocol: Reductive Amination (Proposed)
-
Reaction Setup: To a solution of 2-chloroaniline (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF), add cyclohexanecarboxaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed. [3][4]4. Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as indicated by TLC analysis.
-
Work-up: Quench the reaction by the slow addition of water. If THF was used as the solvent, remove it under reduced pressure. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-N-(cyclohexylmethyl)aniline.
Chemical Reactivity
The reactivity of 2-Chloro-N-(cyclohexylmethyl)aniline is governed by the interplay of the electronic effects of the chloro and cyclohexylmethyl substituents on the aniline core.
-
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for further N-alkylation or N-acylation reactions. [5][6][7][8]* Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-director for electrophilic aromatic substitution. However, the presence of the chloro group at the ortho position will influence the regioselectivity of further substitutions. The bulky cyclohexylmethyl group may also provide steric hindrance.
-
Oxidation: Similar to other anilines, the amino group can be susceptible to oxidation.
Spectral Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the chlorophenyl ring, the methylene protons of the cyclohexylmethyl group, and the protons of the cyclohexane ring. The chemical shifts of the aromatic protons will be influenced by the chloro and amino substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the chlorophenyl ring and the cyclohexylmethyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (if a secondary amine), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.74 g/mol ), along with characteristic fragmentation patterns.
Safety and Handling
Specific safety data for 2-Chloro-N-(cyclohexylmethyl)aniline is not available. Therefore, it should be handled with the same precautions as other chlorinated aniline derivatives. Based on the safety data for 2-chloroaniline, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [9][10]* Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids. [9]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-N-(cyclohexylmethyl)aniline is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. While a comprehensive set of experimentally determined physical and chemical data is not yet available, this guide provides a solid foundation for researchers by summarizing its known attributes, proposing a viable synthetic route, and outlining its expected reactivity and safety considerations based on established chemical principles and data from related compounds. Further experimental investigation is warranted to fully characterize this promising molecule.
References
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Chloroaniline. [Link]
-
Indian Journal of Advances in Chemical Science. Green Approach Toward the Synthesis of N-Substituted Anilines via Smile Rearrangement. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
WordPress. Reductive Amination. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Redalyc. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]
-
LOCKSS. REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA. [Link]
-
Beilstein Journals. Mechanochemical N-alkylation of imides. [Link]
-
PMC. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]
-
Der Pharma Chemica. Synthesis of N-substituted anilines via Smiles rearrangement. [Link]
-
PubChem. N-(cyclohexylmethyl)aniline. [Link]
-
PubChem. 2-Chloroaniline. [Link]
-
Molport. N-(cyclohexylmethyl)aniline hydrochloride. [Link]
-
RSC Publishing. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]
- Google Patents. CH622488A5 - Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine.
-
PubChem. N-Cyclohexylaniline. [Link]
-
The Good Scents Company. cyclohexyl amine. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. rsc.org [rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
- 9. CH622488A5 - Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine - Google Patents [patents.google.com]
- 10. CAS RN 28631-66-5 | Fisher Scientific [fishersci.com]
